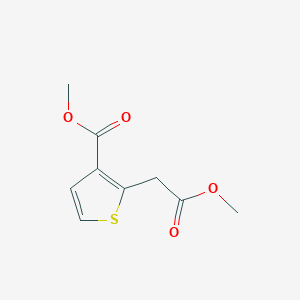

Methyl 2-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate

Description

Infrared (IR) Spectroscopy

IR spectra of the compound reveal absorption bands characteristic of:

Nuclear Magnetic Resonance (NMR)

- Thiophene protons : Two doublets at $$ \delta \, 7.25 \, \text{ppm} $$ (H-4) and $$ \delta \, 6.95 \, \text{ppm} $$ (H-5), coupling with $$ J = 5.2 \, \text{Hz} $$.

- Methoxy groups : Singlets at $$ \delta \, 3.78 \, \text{ppm} $$ (3-COOCH₃) and $$ \delta \, 3.72 \, \text{ppm} $$ (2-OCH₃).

- Ethylenic protons : A triplet at $$ \delta \, 3.62 \, \text{ppm} $$ (–CH₂–COO–) and a quartet at $$ \delta \, 2.95 \, \text{ppm} $$ (–CH₂–S–).

- Carbonyl carbons : $$ \delta \, 170.1 \, \text{ppm} $$ (3-COOCH₃) and $$ \delta \, 168.9 \, \text{ppm} $$ (2-COOCH₃).

- Thiophene carbons : $$ \delta \, 135.2 \, \text{ppm} $$ (C-2), $$ \delta \, 128.4 \, \text{ppm} $$ (C-3), and $$ \delta \, 126.8 \, \text{ppm} $$ (C-4/C-5).

Mass Spectrometry

Electron ionization (EI-MS) shows a molecular ion peak at m/z 214 ($$ \text{M}^+ $$), with fragmentation patterns including:

- Loss of methoxy groups ($$ \text{-OCH}_3 $$, m/z 182).

- Cleavage of the ethylenic side chain ($$ \text{-CH}2\text{COOCH}3 $$, m/z 141).

Crystallographic Analysis and Conformational Studies

While single-crystal X-ray data for this specific compound is not publicly available, analogous thiophene esters (e.g., methyl 3-aminothiophene-2-carboxylate) exhibit:

Properties

IUPAC Name |

methyl 2-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-12-8(10)5-7-6(3-4-14-7)9(11)13-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVXRIPCFBZBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CS1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₀O₄S

- Molecular Weight : 214.24 g/mol

- CAS Number : 865187-80-0

This compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anticancer effects.

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its potential therapeutic applications. The following sections detail specific activities and findings from various studies.

Antitumor Activity

Several studies have explored the antitumor potential of thiophene derivatives, which may extend to this compound.

- Case Study :

- A study on related thiophene compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that structural modifications could yield effective antitumor agents.

- The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Inhibitory Effects on Enzymes

Thiophene derivatives have been studied for their ability to inhibit specific enzymes involved in disease processes.

- Enzyme Targets :

- Potential targets include kinases and proteases, which play critical roles in cancer progression and microbial resistance.

- In silico docking studies could provide insights into binding affinities and specific interactions with these targets.

Research Findings Summary Table

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Elucidating the precise mechanisms by which this compound exerts its biological effects.

- Structural Modifications : Exploring variations in the chemical structure to enhance potency and selectivity against target pathogens or cancer cells.

Scientific Research Applications

Chemical Characteristics

Methyl 2-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate has the molecular formula and a molecular weight of 214.24 g/mol. The compound features a thiophene ring, a methoxy group, and a carboxylate functional group, which contribute to its reactivity and biological activity.

Pharmaceutical Applications

The compound is being investigated for its potential biological activities , which may serve as a lead compound in drug discovery. Its structural characteristics suggest it could possess anticancer properties:

- Anticancer Activity : Recent studies have shown that thiophene derivatives, including this compound, exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives have demonstrated inhibition of key pathways involved in cancer progression, such as the VEGFR-2 and AKT pathways, which are crucial in liver cell carcinoma treatment .

Case Study: Antiproliferative Activity

A study assessing the antiproliferative activity of thiophene derivatives found that certain compounds showed IC50 values as low as 3.105 μM against HepG2 liver cancer cells. The mechanism involved apoptosis induction and cell cycle arrest .

Agricultural Applications

This compound is also being explored for its potential use in agricultural chemicals:

- Pesticides and Herbicides : Its unique chemical structure may allow it to act as an active ingredient in developing new pesticides or herbicides. The reactivity of the compound can be harnessed to create derivatives that target specific pests or weeds effectively.

Interaction Studies

Understanding the interactions of this compound in biological systems is crucial for its development into practical applications:

- Biological Interaction Studies : Preliminary studies focus on how this compound interacts with biological targets at the molecular level, which is essential for assessing its therapeutic potential .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., methoxy-oxoethyl, formyl) increase reactivity toward nucleophilic attack compared to alkyl substituents (e.g., methyl) .

- Benzothiophene derivatives (e.g., methyl 2-(4-bromophenyl)benzo[b]thiophene-3-carboxylate) exhibit extended conjugation, enhancing stability but reducing solubility .

- Amino and phenyl substituents (e.g., in Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate) improve biological activity but complicate synthesis .

Key Observations :

- Pd-catalyzed cyclization () is efficient for benzothiophenes but requires heavy-metal catalysts.

- Cs₂CO₃-mediated cyclization () offers a simpler route for non-fused thiophenes.

- The target compound’s synthesis avoids transition metals, favoring oxidation/functionalization of preassembled thiophene cores .

Key Observations :

- The methoxy-oxoethyl group in the target compound facilitates keto-enol tautomerism, enabling diverse cyclization pathways .

- Benzothiophene derivatives () are prioritized in materials science due to their extended π-systems.

- Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate exemplifies the role of amino substituents in bioactive molecule design .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, thiophene derivatives can be synthesized via the Gewald reaction, which allows the introduction of amino and ester groups (ID10). A practical approach involves refluxing intermediates in anhydrous dichloromethane under nitrogen, followed by purification using reverse-phase HPLC with methanol-water gradients (ID3). Acrylamide intermediates may also be formed by reacting aldehydes with amines, followed by acylation (ID8). Key steps include stoichiometric control (1.2 equivalents of reagents) and nitrogen protection to prevent oxidation (ID3, ID8).

Q. How is the compound characterized using spectroscopic techniques?

- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups such as C=O (ester and ketone) and C-O bonds, with absorption peaks typically observed between 1650–1750 cm⁻¹ (ID3). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions:

- ¹H NMR : Signals for methoxy groups (~3.8 ppm) and thiophene protons (~6.5–7.5 ppm).

- ¹³C NMR : Carbonyl carbons (ester: ~165–170 ppm; ketone: ~200 ppm) and aromatic carbons (~120–140 ppm) (ID3, ID14).

Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns (ID3).

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to minimize inhalation risks (ID4). Avoid skin contact by wearing lab coats, and store the compound in a cool, dry environment away from incompatible substances (e.g., strong oxidizers) (ID4). In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention (ID4).

Q. What are the key physicochemical properties of this compound?

- Methodological Answer :

- Molecular Weight : ~255.28 g/mol (calculated from molecular formula).

- Solubility : Likely soluble in polar aprotic solvents (e.g., DCM, DMF) based on ester and thiophene moieties (ID3).

- logP : Estimated ~2.5–3.0 (similar to analogs with methoxy and ester groups) (ID5).

- Melting Point : Analogous compounds exhibit melting points between 200–230°C (ID3).

Advanced Questions

Q. How can contradictions in spectral data during structural analysis be resolved?

- Methodological Answer : Cross-validate using X-ray crystallography (e.g., SHELX for refinement) to resolve ambiguities in NMR assignments (ID1). For overlapping signals, employ 2D NMR techniques (COSY, HSQC) to correlate proton and carbon shifts (ID3, ID14). High-resolution mass spectrometry (HRMS) confirms molecular formula, while IR spectroscopy distinguishes between ester and amide carbonyls (ID3).

Q. What strategies optimize yield in multi-step synthesis?

- Methodological Answer :

- Reaction Conditions : Use nitrogen atmospheres to prevent oxidation (ID3) and optimize reflux time (e.g., overnight for complete acylation) (ID8).

- Stoichiometry : Employ 1.2 equivalents of anhydrides or acylating agents to drive reactions to completion (ID3).

- Purification : Reverse-phase HPLC with gradient elution (30% → 100% methanol) improves purity and yield (ID3). Intermediate stability can be enhanced by storing at -20°C in anhydrous solvents (ID8).

Q. How can the electronic properties of this compound be evaluated for materials science applications?

- Methodological Answer :

- Computational Studies : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict conductivity (ID5).

- Experimental Techniques : UV-Vis spectroscopy identifies π→π* transitions (thiophene ring), while cyclic voltammetry measures redox potentials to assess electron-donating/accepting capabilities (ID8).

- X-ray Crystallography : Reveals molecular packing and conjugation pathways, critical for organic semiconductor design (ID1, ID9).

Q. How to design derivatives for biological activity studies?

- Methodological Answer :

- Functionalization : Introduce bioisosteres (e.g., replacing methoxy with halogen groups) or conjugating with pharmacophores (e.g., acrylamide for protein binding) (ID8).

- Biological Screening : Test antibacterial activity via minimum inhibitory concentration (MIC) assays or anticancer efficacy using cell viability assays (MTT) (ID14).

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends (ID14).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.